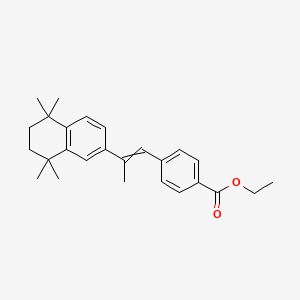
Arotinoid; Arotinoid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arotinoid and its ethyl ester derivative, Arotinoid ethyl ester, are synthetic retinoids belonging to the third generation of retinoic acid derivatives. These compounds are known for their potent biological activities, particularly in modulating cell differentiation and proliferation.
Vorbereitungsmethoden
The synthesis of Arotinoid ethyl ester involves several steps. One common method includes the reaction between [1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-ethyl]-phosphine triphenylbromide and p-ethoxycarbonyl benzaldehyde in isopropanol to obtain P-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]-ethyl benzoate . This intermediate is then further processed to yield Arotinoid ethyl ester. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arotinoid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethyl ester to its corresponding carboxylic acid.
Reduction: The compound can be reduced to its alcohol derivative.
Substitution: Arotinoid ethyl ester can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Arotinoid ethyl ester has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the structure-activity relationships of retinoids.
Biology: The compound is used to investigate the mechanisms of cell differentiation and proliferation.
Medicine: Arotinoid ethyl ester has shown promise in treating cutaneous T-cell lymphoma and psoriasis due to its antiproliferative properties
Wirkmechanismus
Arotinoid ethyl ester exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding leads to the transcriptional regulation of target genes involved in cell differentiation, proliferation, and apoptosis. The compound’s ability to modulate these pathways makes it effective in treating conditions characterized by abnormal cell growth .
Vergleich Mit ähnlichen Verbindungen
Arotinoid ethyl ester is compared with other retinoids such as:
Arotinoid acid (Ro 13-7410): Similar in structure but differs in its functional groups, leading to different biological activities.
Arotinoid ethyl sulfone (Ro 15-1570): Contains a sulfur group, which imparts unique biological properties.
Tretinoin (all-trans-retinoic acid): A first-generation retinoid with less potency compared to Arotinoid ethyl ester.
The uniqueness of Arotinoid ethyl ester lies in its higher antiproliferative activity and its potential for treating refractory conditions .
Eigenschaften
Molekularformel |
C26H32O2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
ethyl 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate |
InChI |
InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3 |
InChI-Schlüssel |
NULUAKSYPPSJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-](/img/structure/B14801655.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14801661.png)
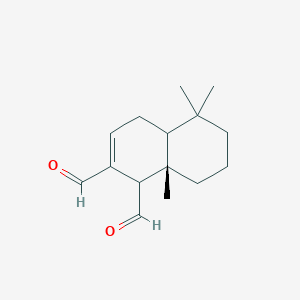
![Dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea](/img/structure/B14801676.png)
![acetic acid;5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14801677.png)
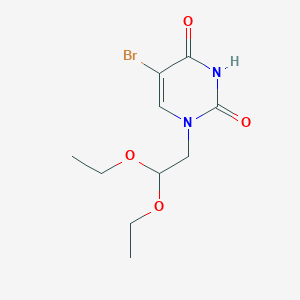
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801687.png)

![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)
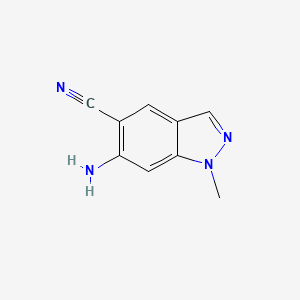
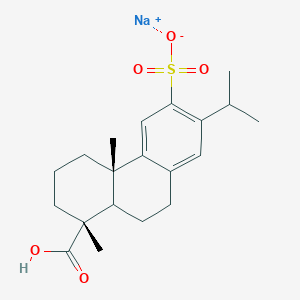
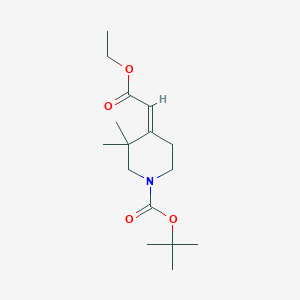
![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
